molecular formula C11H9N3O2S2 B2946378 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid CAS No. 704875-01-4

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid

Cat. No.: B2946378
CAS No.: 704875-01-4
M. Wt: 279.33
InChI Key: PLHCMMFAXPTJNX-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid (CAS 704875-01-4) is a high-purity chemical compound with the molecular formula C₁₁H₉N₃O₂S₂ and a molecular weight of 279.34 g/mol . This complex molecule features a [1,2,4]triazolo[3,4-b][1,3]benzothiazole core structure, making it a valuable representative of the 1,2,4-triazole class of heterocyclic compounds known for their diverse biological activities . This compound demonstrates significant research value as a novel inhibitor scaffold targeting human poly(ADP-ribose) polymerase (PARP) and mono-ADP-ribosyltransferase (ART) enzymes . Biochemical studies reveal its mechanism of action involves competing with nicotinamide in the enzyme binding pockets, effectively inhibiting ADP-ribosylation activity . The compound has shown inhibitory activity against multiple PARP family members including PARP2, PARP10, PARP14, and PARP15 with IC₅₀ values in the low micromolar range (1.2-5.3 μM) . Structural analysis through X-ray crystallography confirms its binding mode involves hydrogen bonding between the triazole ring nitrogen atoms and key glycine and serine residues in the enzyme active sites, along with π-π interactions with tyrosine residues . Researchers utilize this compound primarily as a chemical biology tool to study ADP-ribosylation processes, DNA repair mechanisms, and cell signaling pathways . The [1,2,4]triazolo[3,4-b]benzothiazole scaffold does not possess inherent cell toxicity and demonstrates favorable ADME properties including good solubility (50-150 μM range), stability in human plasma, and resistance to first-pass metabolism, making it suitable for cellular studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c1-6(9(15)16)17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHCMMFAXPTJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow chemistry and automated systems can help streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various research applications.

Scientific Research Applications

Chemistry: In chemistry, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a tool to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it useful in understanding biological processes at the molecular level.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent for treating various diseases. Its interaction with biological targets can lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Triazole-Fused Heterocycles

Compound Class Core Structure Key Substituents Notable Features
Triazolobenzothiazoles (Target) [1,2,4]Triazolo[3,4-b][1,3]benzothiazole 3-ylthio-propanoic acid Enhanced solubility, dual heterocycles
Triazolothiadiazoles [1,2,4]Triazolo[3,4-b]-1,3,4-thiadiazole Alkyl/aryl, pyridyl, or naphthyl Broad bioactivity (antimicrobial, anti-inflammatory)
Triazolopyridines [1,2,4]Triazolo[4,3-a]pyridine Chlorophenoxy or propynyloxy groups Herbicidal applications (e.g., azafenidin)
Benzothiazole derivatives 1,3-Benzothiazole Methylthiophenyl, isobutylphenylethyl Anti-inflammatory (e.g., Fentiazac)

Key Observations :

  • The propanoic acid group contrasts with lipophilic substituents (e.g., alkyl/aryl in triazolothiadiazoles), favoring aqueous solubility and target-specific interactions .

Table 2: Comparative Bioactivity Profiles

Compound Class Reported Activities Mechanism Insights
Triazolobenzothiazoles (Target) Theoretical: Anti-inflammatory, antimicrobial (predicted based on structural analogs) Propanoic acid may mimic COX-2 inhibitors (e.g., Meloxicam) .
Triazolothiadiazoles Vasodilation, antimicrobial, herbicidal Electron-withdrawing substituents enhance activity against vascular targets .
Triazolopyridines Herbicidal (azafenidin) Disrupts electron transport in weeds .
Benzothiazole drugs (e.g., Fentiazac) Anti-inflammatory, analgesic Inhibits prostaglandin synthesis .

Critical Analysis :

  • The target compound’s dual heterocyclic system may synergize bioactivity, as seen in triazolothiadiazoles with combined anti-inflammatory and antimicrobial effects .

Substituent Effects on Activity

  • Electron-Withdrawing Groups : In triazolothiadiazoles, substituents like pyridyl or naphthyl enhance antimicrobial activity by increasing electrophilicity .
  • Lipophilic vs. Polar Groups: Alkyl/aryl chains in triazolothiadiazoles improve membrane permeability, while the target compound’s propanoic acid may favor target-specific binding in hydrophilic environments .

Biological Activity

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities.

Chemical Structure

The compound belongs to the class of triazole derivatives and features a unique benzothiazole moiety. Its molecular formula is C10H9N3OS2C_{10}H_{9}N_{3}OS_{2} with a molecular weight of 251.32 g/mol.

Biological Activity Overview

Recent studies have explored the biological activity of various derivatives of this compound. The following sections summarize key findings.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of several derivatives including this compound through cytokine release assays in peripheral blood mononuclear cells (PBMC). The results indicated:

  • TNF-α Inhibition : Compounds significantly reduced TNF-α levels by 44–60% at a concentration of 100 µg/mL.
  • IL-10 Modulation : Notably, compounds like 3e enhanced IL-10 production at lower doses, suggesting potential benefits for chronic inflammation management .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compounds exhibited varying degrees of antibacterial activity. However, it was noted that the presence of the propanoic acid moiety may reduce antibacterial effectiveness compared to similar compounds with different substituents .

Antiproliferative Activity

The antiproliferative effects were tested on cancer cell lines:

  • Cell Viability Assays : The compound demonstrated a modest reduction in cell viability in specific cancer cell lines at higher concentrations (100 µg/mL), indicating potential as an anticancer agent but with less potency than some analogs containing unsaturated side chains .

Case Studies

  • Study on Cytokine Release : A detailed investigation into the cytokine release profile showed that while most derivatives had low toxicity (viability > 94%), they significantly altered cytokine profiles under stimulation conditions. Compounds 3a and 3c were particularly effective in reducing TNF-α without triggering excessive IL-6 production .
  • Antimicrobial Testing : In a comparative study against known antibiotics, derivatives were tested for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were effective against certain strains, their overall efficacy was lower than expected due to structural modifications introduced by the propanoic acid group .

Data Table: Summary of Biological Activities

CompoundTNF-α Inhibition (%)IL-10 Increase (%)Antimicrobial ActivityCell Viability (%)
3a60N/AModerate91
3b44N/ALow94
3c55N/AModerate90
3eN/A68Moderate92
ControlN/AN/AHigh (Ibuprofen)94

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid derivatives?

  • The synthesis typically involves multi-step heterocyclic ring formation. For example, derivatives are synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids in phosphoryl chloride (POCl₃), followed by thiolation using mercapto-propanoic acid derivatives. Key steps include refluxing in anhydrous solvents (e.g., ethanol with glacial acetic acid) and purification via column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Essential techniques include:

  • IR spectroscopy : To confirm functional groups like C=S (thione) or C-S (thioether) stretching vibrations (~600–700 cm⁻¹).
  • NMR (¹H/¹³C) : To resolve aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.1–2.5 ppm).
  • Mass spectrometry (EI-MS) : For molecular ion peaks and fragmentation patterns .

Q. What are the typical biological screening models for evaluating its bioactivity?

  • Antimicrobial activity is assessed using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli). Antifungal activity is tested against Candida spp. or rice blast fungus (Pyricularia oryzae), with MIC values reported .

Advanced Research Questions

Q. How do structural modifications at the triazolo-benzothiazole core influence biological activity?

  • Substituents at the 6-position (e.g., aryl, alkyl, or halogen groups) significantly modulate bioactivity. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -F) enhance antimicrobial potency by increasing membrane permeability.
  • Bulky substituents (e.g., adamantyl) may reduce solubility but improve binding to hydrophobic enzyme pockets.
  • Data tables from SAR studies show MIC variations: e.g., 4-fluorophenyl derivatives exhibit MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for methyl-substituted analogs .

Q. How can contradictory bioactivity data across studies be resolved?

  • Discrepancies often arise from:

  • Assay variability : Differences in inoculum size, media, or incubation time.
  • Purity issues : Unreacted starting materials (e.g., thiosemicarbazides) can skew results. Validate purity via HPLC (>95%) before testing.
  • Structural confirmation : Misassignment of regiochemistry (e.g., triazolo[3,4-b] vs. [3,4-a] isomers) can lead to false activity claims. Single-crystal XRD is recommended for ambiguous cases .

Q. What strategies optimize regioselectivity during heterocyclic ring formation?

  • Regioselectivity in triazolo-thiadiazole synthesis is controlled by:

  • Reaction solvent : Polar aprotic solvents (e.g., DMF) favor cyclization at the N3 position.
  • Catalysts : p-TsOH or acetic acid promotes thiadiazole ring closure over competing pathways.
  • Temperature : Reflux (~80–100°C) minimizes side products like triazolo-oxadiazoles .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular docking : Models interactions with target enzymes (e.g., fungal CYP51 or bacterial DHFR). For example, the thioether linker in this compound forms hydrogen bonds with His259 in Candida CYP51.
  • QSAR studies : Hammett constants (σ) of substituents correlate with logP and MIC values, aiding in rational design .

Methodological Notes

  • Synthetic Optimization : Use TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress. For scale-up, replace column chromatography with recrystallization (ethanol/water) to improve yield .
  • Bioactivity Validation : Include positive controls (e.g., fluconazole for antifungal assays) and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .

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